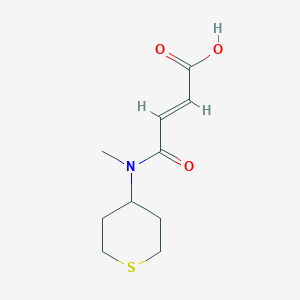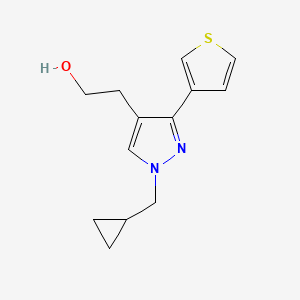
(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, also known as MTPA, is a naturally-occurring carboxylic acid that has been widely studied in the past few decades due to its potential applications in various scientific fields. MTPA has shown to be an effective inhibitor of several enzymes, as well as a promising therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Molecular Structure and Interactions
The title compound, a close relative to the investigated molecules, is characterized by its planar molecular structure, with intramolecular hydrogen bonding playing a significant role in its stability. Such compounds often serve as key intermediates in the synthesis of complex molecules due to their reactive sites, which allow for specific modifications (K. Lo & S. Ng, 2009). The study of these molecules' crystallographic and spectroscopic properties helps in understanding the fundamental aspects of molecular interactions and design of functional materials.
Synthesis and Chemical Properties
Research has focused on the synthesis of N-maleanilinic acid derivatives, demonstrating the versatility of compounds with similar structures in producing novel materials. These derivatives show potential in various applications, including the development of new pharmacological agents and materials with specific optical or electronic properties. The ability to correlate between experimental and theoretical calculations allows for precise control over the properties of synthesized compounds, which is crucial for targeted applications (M. Zayed, M. El-desawy, & A. A. Eladly, 2019).
Neuroprotective Agents
One significant area of application for compounds structurally similar to (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid is in the development of neuroprotective agents. These compounds have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, a target for therapeutic intervention in neurodegenerative diseases. By inhibiting this enzyme, it is possible to modulate neuroprotective pathways, offering potential treatments for conditions such as Alzheimer's disease and Huntington's disease (M. Drysdale, S. Hind, M. Jansen, & J. F. Reinhard, 2000).
Photoluminescent Materials
Another research direction explores the use of structurally related compounds in the synthesis of luminescent molecular crystals. These materials exhibit highly stable photoluminescence, making them candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and other photonic devices. The ability to synthesize and manipulate the properties of these compounds opens up new possibilities for the development of advanced materials with customized optical properties (N. Zhestkij, E. V. Gunina, S. Fisenko, A. Rubtsov, D. A. Shipilovskikh, V. Milichko, & S. Shipilovskikh, 2021).
Propriétés
IUPAC Name |
(E)-4-[methyl(thian-4-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-11(8-4-6-15-7-5-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOXXPDNWNRLQX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCSCC1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















